![molecular formula C13H11N3O2S B5525802 2-[(3-isoxazolylmethyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B5525802.png)

2-[(3-isoxazolylmethyl)thio]-3-methyl-4(3H)-quinazolinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

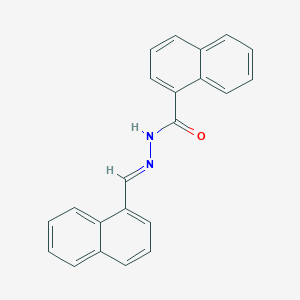

2-[(3-Isoxazolylmethyl)thio]-3-methyl-4(3H)-quinazolinone is a compound within the quinazolinone class, known for a wide range of biological activities. The quinazolinone nucleus is a key structural feature in many pharmacologically active compounds, contributing to their diverse therapeutic potentials.

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves lithiation, where compounds like 3-amino-2-methyl-4(3H)-quinazolinone are doubly lithiated on nitrogen and in the 2-methyl group, reacting with various electrophiles to yield 2-substituted derivatives (Smith et al., 1996). Additionally, N- and S-alkylated 4(3H)-quinazolinone derivatives can be synthesized from 3-amino-2(1H)-thioxo-4(3H)-quinazolinone through reactions with selected chloroformates, leading to diverse chemical structures depending on the reaction conditions (Nawrocka, 2009).

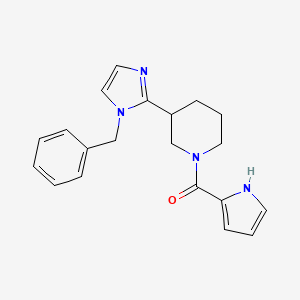

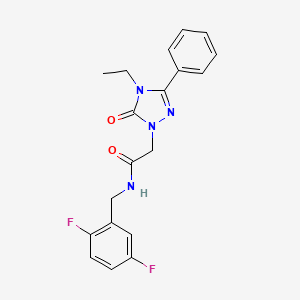

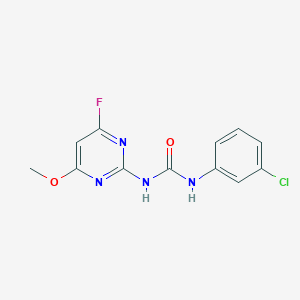

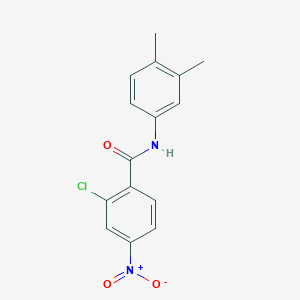

Molecular Structure Analysis

The molecular structure of quinazolinones is characterized by a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The presence of various substituents on this nucleus, including thio, methyl, and isoxazolylmethyl groups, plays a significant role in determining the compound's reactivity and biological activity.

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, including reactions with electrophiles, lithiation, and subsequent reactions with different reagents to form a wide range of substituted derivatives. These reactions are influenced by the nature of substituents and the reaction conditions, leading to diverse quinazolinone derivatives with varied properties (Smith et al., 1996).

Wissenschaftliche Forschungsanwendungen

Antitumor Potential

Quinazolinone derivatives, including compounds structurally similar to 2-[(3-isoxazolylmethyl)thio]-3-methyl-4(3H)-quinazolinone, have been explored for their antitumor activity. Barakat et al. (2007) synthesized a novel series of quinazolinone derivatives demonstrating in vitro antitumor activity against Ehrlich Ascites Carcinoma cells, highlighting the significance of the thioxo group in enhancing biological activity (Barakat, Ghorab, Saker, & Mahmoud M. Abd Rabo, 2007).

Corrosion Inhibition

Errahmany et al. (2020) investigated novel quinazolinone derivatives as corrosion inhibitors for mild steel in acidic medium. Their research revealed that these compounds significantly prevent corrosion, showcasing their efficiency through electrochemical methods, surface analysis, and theoretical studies. This application suggests the potential of quinazolinone derivatives in industrial maintenance and protection against metal corrosion (Errahmany et al., 2020).

Synthesis of Biologically Active Derivatives

Ammar et al. (2011) described the synthesis of biologically active 4(3H)-quinazolinones derived from 2,3-pyridine dicarboxylic anhydride, leading to compounds with antimicrobial activities. This demonstrates the versatility of quinazolinone frameworks in generating new molecules with potential as therapeutic agents (Ammar, Y. A. Mohamed, A. El‐Sharief, M. El-Gaby, & S. Abbas, 2011).

Analgesic Activity

Osarodion (2023) synthesized compounds based on the 4(3H)-quinazolinone structure, including 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and related molecules, demonstrating significant analgesic activity in vitro. This research contributes to the development of new pain management options, emphasizing the therapeutic potential of quinazolinone derivatives (Osarumwense Peter Osarodion, 2023).

Eigenschaften

IUPAC Name |

3-methyl-2-(1,2-oxazol-3-ylmethylsulfanyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2S/c1-16-12(17)10-4-2-3-5-11(10)14-13(16)19-8-9-6-7-18-15-9/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGFHNCRFLFSDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2N=C1SCC3=NOC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-isoxazolylmethyl)thio]-3-methyl-4(3H)-quinazolinone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525732.png)

![5-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-1-ethyl-2-piperidinone](/img/structure/B5525736.png)

![4-methoxybenzaldehyde O-[(8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5525749.png)

![methyl 4-[(2-methoxy-5-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5525764.png)

![5-(4-methoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5525772.png)

![N-(2,5-dimethoxyphenyl)-5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5525773.png)

![[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5525778.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5525807.png)

![8-(9H-purin-6-yl)-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525813.png)